REACTION_SMILES
|
[CH3:1][c:2]1[c:3]([NH:9][CH2:10][CH2:11][NH:12][c:13]2[c:14]([CH3:20])[cH:15][cH:16][cH:17][c:18]2[CH3:19])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[N:21]#[C:22][Br:23].[c:24]1([CH3:25])[c:26]([CH3:27])[cH:28][cH:29][cH:30][cH:31]1>>[BrH:23].[CH3:1][c:2]1[c:3]([N:9]2[CH2:10][CH2:11][N:12]([c:13]3[c:14]([CH3:20])[cH:15][cH:16][cH:17][c:18]3[CH3:19])[C:22]2=[NH:21])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)c1NCCNc1c(C)cccc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C)c1N1CCN(c2c(C)cccc2C)C1=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |